![molecular formula C21H24N4O2 B14017424 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine CAS No. 16018-10-3](/img/structure/B14017424.png)
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine is a chemical compound that belongs to the class of piperazine derivatives
Métodos De Preparación
The synthesis of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylpiperazine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but may exhibit different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds are studied for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Número CAS |
16018-10-3 |
|---|---|
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-7-8-19(20(13-15)27-2)24-9-11-25(12-10-24)21-16-5-3-4-6-18(16)23-14-17(21)22/h3-8,13-14H,9-12,22H2,1-2H3 |
Clave InChI |
WKAQOHVOXNJWDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


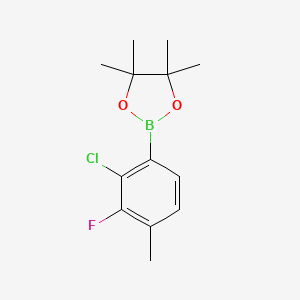
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)


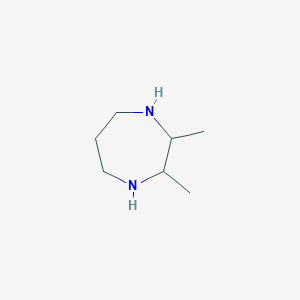

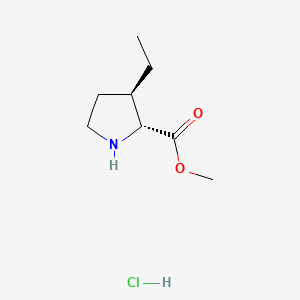
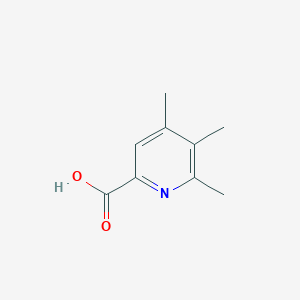
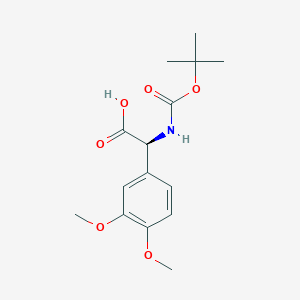

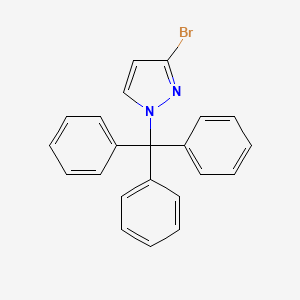
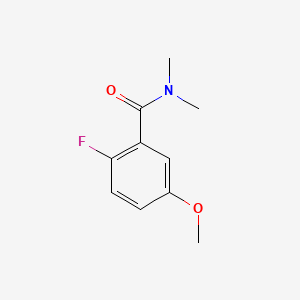

![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
